1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE
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Overview
Description
1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their broad range of chemical and biological properties
Preparation Methods
The synthesis of 1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Cyclization Reaction: The formation of the benzimidazole core can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl halides.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-BENZYL-2-CYCLOPROPYL-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-benzyl-1H-1,3-benzodiazole: Similar structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole: Contains an ethyl group instead of a benzyl group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-benzyl-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-13(7-3-1)12-19-16-9-5-4-8-15(16)18-17(19)14-10-11-14/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZODZWQJWOHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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